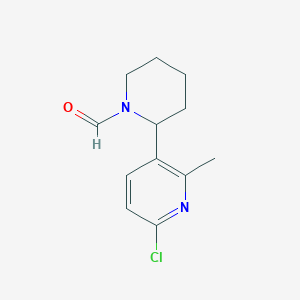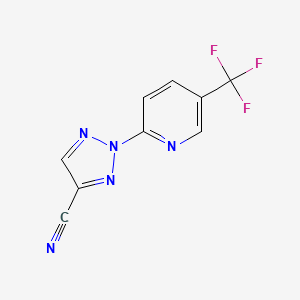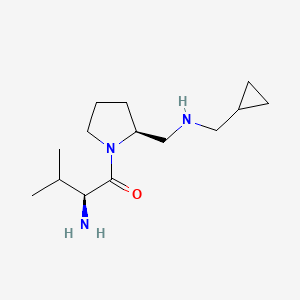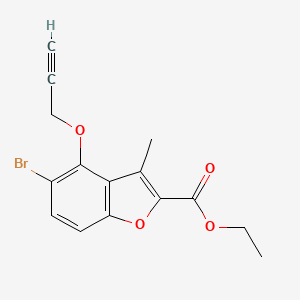
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to the benzofuran core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde, propargyl bromide, and ethyl acetoacetate.
Formation of Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This is achieved by reacting 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate.
Introduction of Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group. This is typically done by reacting the intermediate benzofuran compound with propargyl bromide in the presence of a base such as sodium hydride.
Final Product Formation: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This is achieved by reacting the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid.
Analyse Des Réactions Chimiques
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and copper iodide.
Applications De Recherche Scientifique
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and enzyme interactions. Its ability to undergo various chemical reactions makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The bromine atom and prop-2-yn-1-yloxy group play a crucial role in its binding affinity and specificity towards target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate: This compound lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Ethyl 5-bromo-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate: This compound lacks the methyl group, which can affect its chemical properties and reactivity.
Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate: This compound lacks the bromine atom, making it less suitable for nucleophilic substitution reactions.
The presence of the bromine atom, methyl group, and prop-2-yn-1-yloxy group in this compound makes it unique and versatile for various scientific research applications.
Propriétés
Formule moléculaire |
C15H13BrO4 |
|---|---|
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
ethyl 5-bromo-3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3 |
Clé InChI |
KTDTVHHCJSUVQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC#C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


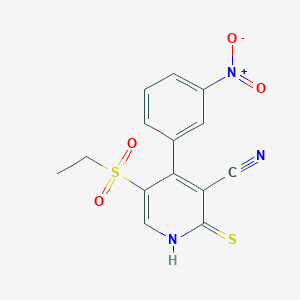
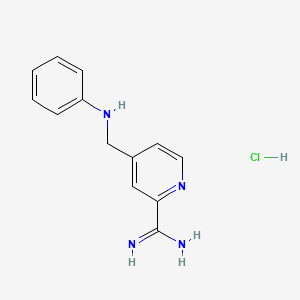
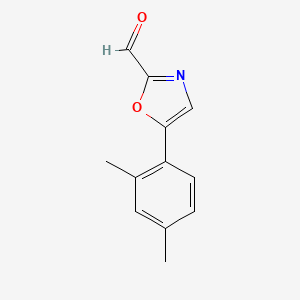
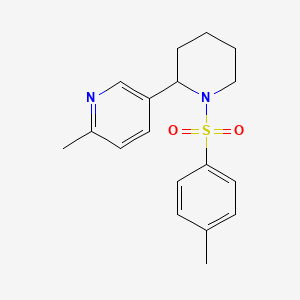

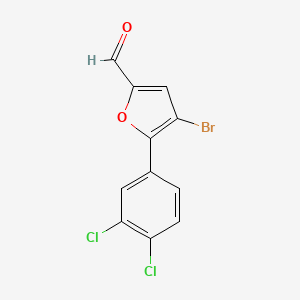
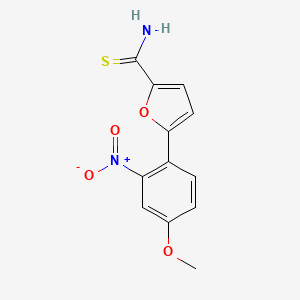
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)

